molecular formula C9H7ClO3 B1302029 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride CAS No. 3663-81-8

2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride

Cat. No.: B1302029
CAS No.: 3663-81-8
M. Wt: 198.6 g/mol
InChI Key: UPCGTFBXZKCPOT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the formation of carbonyl groups. The compound is known to interact with enzymes such as thionyl chloride and sodium hydroxide, which are used in its synthesis . These interactions are crucial for the compound’s reactivity and its ability to form stable products.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to interact with DNA repair enzymes, potentially affecting the cell’s ability to repair DNA damage . This interaction can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form stable complexes with enzymes and proteins is key to its mechanism of action . These interactions can result in the inhibition of enzyme activity or the activation of specific biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has shown potential impacts on cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical changes. Studies have indicated that there are threshold effects, where the compound’s impact becomes more pronounced at certain concentrations . High doses of the compound can lead to toxic or adverse effects, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . These interactions affect its localization and accumulation within cells, impacting its biochemical activity.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, influencing its activity and function . Understanding its subcellular localization is essential for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with phosgene (COCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane, at low temperatures to prevent decomposition . The reaction can be represented as follows:

2,3-Dihydro-1,4-Benzodioxine+Phosgene2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride\text{2,3-Dihydro-1,4-Benzodioxine} + \text{Phosgene} \rightarrow \text{this compound} 2,3-Dihydro-1,4-Benzodioxine+Phosgene→2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control . The use of automated systems helps in maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Low temperatures, inert atmosphere

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Carboxylic Acids: Formed by hydrolysis

Scientific Research Applications

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCGTFBXZKCPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90957892
Record name 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chlorido
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-81-8
Record name 2,3-Dihydro-1,4-benzodioxin-2-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3663-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chlorido
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3663-81-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
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2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
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2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
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2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
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2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
Reactant of Route 6
2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride

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